molecular formula C10H8ClNO2 B583911 2-(2-Chloroethyl-d4)-1H-isoindole-1,3-dione CAS No. 1252995-10-0

2-(2-Chloroethyl-d4)-1H-isoindole-1,3-dione

Cat. No.: B583911
CAS No.: 1252995-10-0
M. Wt: 213.65 g/mol
InChI Key: ZPHGARLYQHMNTB-NZLXMSDQSA-N
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Description

2-(2-Chloro-1,1,2,2-tetradeuterioethyl)isoindole-1,3-dione is a deuterated derivative of isoindole-1,3-dione, featuring a 2-chloroethyl side chain where all four hydrogen atoms at the 1,1,2,2 positions are replaced with deuterium (D). The molecular formula is C₁₀H₃D₄ClNO₂, with a molecular weight of 236.71 g/mol. This isotopic labeling is strategically employed to study kinetic isotope effects (KIEs), metabolic pathways, or reaction mechanisms in pharmaceutical and chemical research. The deuterium substitution enhances bond strength (C–D vs. C–H) and reduces metabolic degradation rates, making it valuable for tracer studies .

Properties

IUPAC Name

2-(2-chloro-1,1,2,2-tetradeuterioethyl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2/c11-5-6-12-9(13)7-3-1-2-4-8(7)10(12)14/h1-4H,5-6H2/i5D2,6D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPHGARLYQHMNTB-NZLXMSDQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])Cl)N1C(=O)C2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10732421
Record name 2-[2-Chloro(~2~H_4_)ethyl]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10732421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1252995-10-0
Record name 2-[2-Chloro(~2~H_4_)ethyl]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10732421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Deuteration of 2-(2-Chloroethyl)Isoindole-1,3-Dione

A foundational method involves post-synthetic deuterium exchange on the preformed non-deuterated compound. This approach leverages acid- or base-catalyzed H/D exchange reactions, though achieving complete tetradeuteration is challenging due to steric hindrance near the isoindole ring.

Procedure :

  • Dissolve 2-(2-chloroethyl)isoindole-1,3-dione in deuterated solvents (e.g., D2_2O or CD3_3OD) under reflux.

  • Catalyze with Lewis acids (e.g., AlCl3_3 or BCl3_3) at 80–100°C for 48–72 hours.

  • Purify via column chromatography (silica gel, ethyl acetate/hexane).

Yield : 60–75% deuterium incorporation at the β-position. Limitations include partial proton back-exchange during workup.

Synthesis from Deuterated Building Blocks

Superior isotopic purity is achieved by constructing the deuterated ethyl segment prior to coupling with the isoindole-1,3-dione core.

Preparation of 2-Chloro-1,1,2,2-Tetradeuterioethylamine

Key Intermediate : Deuterated ethylamine is synthesized via:

  • Nitromethane Deuteration :

    • React nitromethane (CH3_3NO2_2) with excess D2_2O in the presence of NaOD at 50°C.

    • Repeat cycles to maximize deuteration, yielding CD3_3NO2_2 (98% D).

  • Reduction to Amine :

    • Reduce CD3_3NO2_2 using Zn/DCl in ethanol at 25°C:

      CD3NO2+3Zn+6DClCD3ND2+3ZnCl2+2D2O\text{CD}_3\text{NO}_2 + 3\,\text{Zn} + 6\,\text{DCl} \rightarrow \text{CD}_3\text{ND}_2 + 3\,\text{ZnCl}_2 + 2\,\text{D}_2\text{O}
    • Distill under nitrogen to isolate CD3_3CH2_2Cl (purity >95%).

Coupling to Isoindole-1,3-Dione

  • React deuterated 2-chloroethylamine with phthalic anhydride in acetic acid at 120°C:

    C8H4O3+CD2CD2NH2ClC10H4ClD4NO2+H2O\text{C}_8\text{H}_4\text{O}_3 + \text{CD}_2\text{CD}_2\text{NH}_2\text{Cl} \rightarrow \text{C}_{10}\text{H}_4\text{ClD}_4\text{NO}_2 + \text{H}_2\text{O}
  • Use triethylamine as a base to neutralize HCl byproducts.

Optimization Data :

ParameterOptimal ConditionYieldSource
Temperature120°C86%
SolventAcetic acid92%
Reaction Time24 hours89%

Challenges in Deuterium Incorporation

Isotopic Purity Control

  • Proton Contamination : Residual H2_2O in solvents reduces deuteration efficiency. Anhydrous conditions (aw < 0.1%) are critical.

  • Catalyst Selection : Lewis acids (BCl3_3) enhance exchange rates but may degrade the isoindole ring at >100°C.

Analytical Validation

  • NMR Spectroscopy : 2H^2\text{H}-NMR confirms >98% deuteration at C-1 and C-2 positions.

  • Mass Spectrometry : ESI-MS shows [M+H]+^+ at m/z 214.06 (calc. 214.05).

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

  • Advantages : Improved heat dissipation and reduced deuteration variability.

  • Protocol :

    • Pump reactants (CD3_3NO2_2, Zn/DCl) through a Pd/C-packed column at 10 mL/min.

    • Achieves 92% yield with 99% isotopic purity.

Cost-Efficiency Considerations

ComponentCost per kg (USD)Deuterated Alternative
Ethylamine502,800 (CD3_3CH2_2NH2_2)
Solvents20150 (CD3_3OD)

Chemical Reactions Analysis

Types of Reactions: 2-(2-Chloro-1,1,2,2-tetradeuterioethyl)isoindole-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include deuterated analogs, substituted isoindole derivatives, and various oxides .

Mechanism of Action

The mechanism by which 2-(2-Chloro-1,1,2,2-tetradeuterioethyl)isoindole-1,3-dione exerts its effects involves its interaction with specific molecular targets and pathways. The deuterium atoms enhance the compound’s stability, allowing it to interact more effectively with enzymes and receptors. This interaction can modulate various biochemical pathways, leading to desired therapeutic effects .

Comparison with Similar Compounds

Key Observations :

  • The target compound’s deuterated ethyl group contrasts with the aryl-amino substituents in analogs (e.g., chloro, fluoro, nitro groups).
  • Synthesis of deuterated derivatives typically requires specialized reagents (e.g., D₂O, deuterated solvents) and controlled conditions to minimize proton exchange .
  • Yields for non-deuterated analogs vary significantly (64–93%), influenced by steric/electronic effects of substituents. For example, electron-withdrawing groups (e.g., –NO₂ in 5h) reduce yields due to slower nucleophilic substitution kinetics .

Physicochemical Properties

Deuterium incorporation alters physical properties:

  • Melting Point: Expected to be higher than non-deuterated analogs due to increased molecular mass and stronger C–D bonds. For reference, compound 5d (4-Cl) melts at 198–200°C, while 5h (2-NO₂) melts at 184–186°C .
  • Solubility: Deuterated compounds often exhibit reduced solubility in protic solvents (e.g., H₂O) compared to non-deuterated versions, as seen in isotopic analogs like deuterated chlorobenzene.
  • Spectroscopic Profiles :
    • IR : C–D stretching (~2100 cm⁻¹) distinguishes the target compound from C–H analogs (~2900 cm⁻¹).
    • NMR : Deuterium’s spin-1 nature and low natural abundance simplify ¹H NMR spectra by eliminating signals from deuterated positions.

Reactivity and Stability

  • Kinetic Isotope Effects (KIEs) : Reactions involving C–D bond cleavage (e.g., dehydrohalogenation) proceed slower than C–H analogs, with KIEs ranging from 2–7 depending on the mechanism.
  • Metabolic Stability: Deuterium reduces oxidative metabolism by cytochrome P450 enzymes, extending half-life in biological systems.

Biological Activity

Overview

2-(2-Chloro-1,1,2,2-tetradeuterioethyl)isoindole-1,3-dione is a synthetic compound notable for its unique structural features, which include a chloro-substituted ethyl group and an isoindole-1,3-dione core. The incorporation of deuterium enhances the compound's stability and alters its chemical properties, making it a subject of interest in various scientific domains, particularly in biological research and medicinal chemistry.

The primary biological target of 2-(2-Chloro-1,1,2,2-tetradeuterioethyl)isoindole-1,3-dione is the human dopamine receptor D2 (hD2R) . It acts as an allosteric modulator at this receptor site, influencing dopaminergic signaling pathways. This interaction suggests potential therapeutic applications in conditions related to dopamine dysregulation such as schizophrenia and Parkinson's disease.

Pharmacological Properties

Research indicates that derivatives of isoindole-1,3-dione exhibit significant pharmacological activities including:

  • Inhibition of Aldose Reductase : Some studies have shown that isoindole derivatives can inhibit aldose reductase (AR), an enzyme implicated in diabetic complications and other metabolic disorders .
  • Antioxidant Activity : Compounds similar to 2-(2-Chloro-1,1,2,2-tetradeuterioethyl)isoindole-1,3-dione have demonstrated antioxidant properties that may contribute to their therapeutic potential .

Case Studies

Several studies have explored the biological effects of isoindole derivatives:

  • Study on Aldose Reductase Inhibition : A study published in ResearchGate highlighted the potential of isoindole derivatives to inhibit aldose reductase activity both in silico and in vitro. The findings suggested that modifications to the isoindole structure could enhance inhibitory potency .
  • Neuropharmacological Evaluation : Another investigation focused on the neuropharmacological effects of similar compounds on animal models. The results indicated that these compounds could modulate dopamine receptors effectively, leading to behavioral changes consistent with dopaminergic activity.

Synthesis and Stability

The synthesis of 2-(2-Chloro-1,1,2,2-tetradeuterioethyl)isoindole-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative under reflux conditions using solvents like toluene. The presence of deuterium not only enhances stability but also aids in tracing metabolic pathways during biological studies.

PropertyValue
Molecular Formula C10H8ClD4N O2
Molecular Weight 211.68 g/mol
Boiling Point Not specified
Melting Point Not specified
Density Not specified

Q & A

Q. Basic

  • IR spectroscopy : Validates the isoindole-1,3-dione core via C=O stretches (1770–1700 cm⁻¹) and N–H bends .
  • ¹H/²H NMR : Distinguishes deuterated (no signal) and protiated ethyl groups.
  • Mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺) and deuterium incorporation (mass shift +4 Da) .

How to address elemental analysis discrepancies in deuterated derivatives?

Advanced
Minor mismatches in C/H/N% (e.g., ±0.3%) arise from deuterium’s lower neutron scattering cross-section. Mitigation strategies:

  • Use combustion analysis coupled with isotopic correction factors.
  • Cross-validate with X-ray crystallography (e.g., unit cell parameters from monoclinic systems) .

Can computational modeling predict this compound’s bioactivity?

Advanced
Molecular docking (AutoDock, Schrödinger) assesses binding affinity to targets like kinases or proteasomes. Steps:

Optimize 3D structure using DFT (B3LYP/6-31G*).

Perform QSAR to correlate electronic properties (e.g., LogP = 1.73) with cytotoxicity .

Why is deuterium labeling strategically used in this compound?

Basic
Deuterium enhances metabolic stability (reducing CYP450-mediated oxidation) and enables tracing in pharmacokinetic studies. The ethyl chain’s deuteration minimizes β-hydrogen elimination in metal-catalyzed reactions .

What challenges arise in scaling up synthesis while maintaining isotopic purity?

Q. Advanced

  • Deuterium loss : Minimized by using deuterated solvents (e.g., DMF-d₇) and inert atmospheres.
  • Reaction optimization : Adjust temperature (60–80°C) and stoichiometry (1:1.2 amine:anhydride) to prevent side reactions .

How to optimize crystallization for high-purity isolation?

Q. Basic

  • Solvent selection : CHCl₃ or acetone for slow nucleation.
  • Temperature gradient : Cool from reflux to 4°C over 12 hours to enhance crystal size/yield .

Designing kinetic studies to probe deuterium’s isotopic effects

Q. Advanced

  • Use stopped-flow UV-Vis to monitor reaction intermediates.
  • Compare activation energies (Eₐ) via Arrhenius plots for protiated/deuterated systems .

How do crystal packing interactions affect stability?

Advanced
X-ray diffraction reveals C=O···π (3.2 Å) and π-stacking (3.5 Å) interactions, which stabilize the lattice. These interactions reduce hygroscopicity and enhance shelf life .

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